molecular formula C16H20N6O2S B4816811 1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4816811
M. Wt: 360.4 g/mol
InChI Key: SGFWMVGJKXVKGF-UHFFFAOYSA-N
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Description

1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the triazole moiety: This step involves the cyclization of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).

    Sulfonamide formation: The final step involves the reaction of the triazole-pyrazole intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for the treatment of various diseases due to its ability to inhibit specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share the sulfonamide functional group and are known for their antimicrobial properties.

    Triazoles: Compounds containing the triazole ring are often used in antifungal agents.

    Pyrazoles: These compounds are studied for their anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its combination of these functional groups, which may result in a broader range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-5-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-4-22-13(3)15(9-18-22)25(23,24)20-16-17-11-21(19-16)10-14-7-5-6-12(2)8-14/h5-9,11H,4,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFWMVGJKXVKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

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